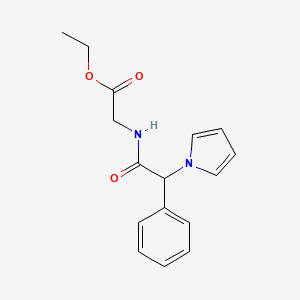

N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide" is a complex organic molecule that likely contains a benzamide moiety linked to furan and thiophene heterocycles. While the specific compound is not directly studied in the provided papers, similar structures have been synthesized and analyzed, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For instance, the synthesis of thiazolidin-4-one derivatives with furan and thiophene substituents involves cyclization reactions of N-substituted carboxamide derivatives with thiosalicylic acid . This suggests that a similar synthetic strategy could be employed for the target compound, possibly involving the formation of an amide bond between a furan-methoxyethylamine and a thiophene-substituted benzoyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations . These studies reveal that such compounds can crystallize in various space groups and exhibit complex intermolecular interactions, as evidenced by Hirshfeld surface analysis and fingerprint plots . The molecular structure of the target compound would likely be influenced by the presence of the furan and thiophene rings, which could impact its overall geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of compounds containing furan and thiophene rings can be influenced by the presence of substituents and the electronic nature of the heterocycles. For example, the bromination kinetics of 2-methoxycarbonyl derivatives of furan and thiophene show that these heterocycles can undergo electrophilic substitution reactions, with furan being more reactive than thiophene . This suggests that the target compound may also participate in similar electrophilic substitution reactions, potentially at the α-position of the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Compounds with furan and thiophene rings often exhibit interesting optical properties, such as fluorescence upon binding to metal ions, which is attributed to intramolecular charge transfer (ICT) . Additionally, the antimicrobial activity of furan/thiophene-containing compounds has been evaluated, with some showing good activity against various bacteria and yeasts . The target compound may also possess similar biological activities and optical properties, which could be explored in future studies.

Aplicaciones Científicas De Investigación

Antiplasmodial Activities

A study by Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, indicating that benzamides, including structures similar to N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide, show promising activity against Plasmodium falciparum strains. This research underscores the potential of such compounds in the development of new antimalarial medications (Hermann et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of furan and thiophene derivatives have been extensively studied, demonstrating their utility in producing various heterocyclic compounds. For instance, Reddy et al. (2012) discussed the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via aza-Piancatelli rearrangement, showcasing the versatility of furan-2-yl compounds in organic synthesis (Reddy et al., 2012).

Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) explored the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This study highlights the potential of furan derivatives as potent anticancer agents (Romagnoli et al., 2015).

Functional Electrolytes in Energy Storage

Abe et al. (2006) presented research on novel type additives, including furan and thiophene derivatives, to improve the cathode cycleability performance in energy storage devices. This study provides insights into the application of such compounds in enhancing the efficiency of batteries (Abe et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-21-17(16-3-2-9-22-16)11-19-18(20)14-6-4-13(5-7-14)15-8-10-23-12-15/h2-10,12,17H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWZVHLSRVQAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)

![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)

![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)